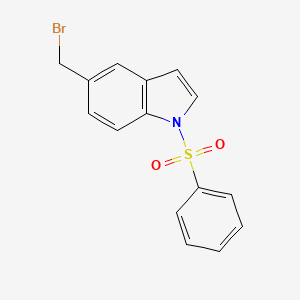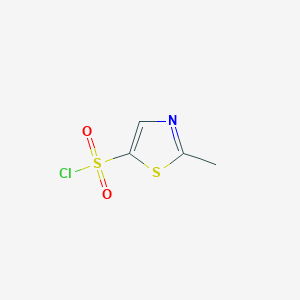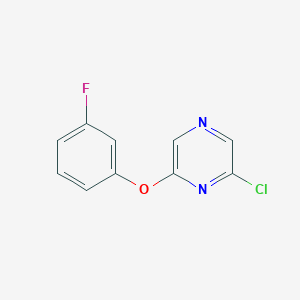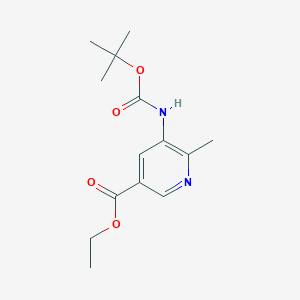
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound you mentioned seems to be a derivative of nicotinic acid (vitamin B3) with a Boc-protected amino group.
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate” are not available, Boc-protected amino acids and similar compounds are typically synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Applications De Recherche Scientifique
Peptide Synthesis
This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions by protecting the amine functionality until the desired peptide bond formation is complete. The Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide .
Medicinal Chemistry
In medicinal chemistry, Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is used to create novel compounds with potential therapeutic effects. For instance, it can be involved in the synthesis of dual inhibitors targeting enzymes like IDO1 and DNA Pol gamma, which are relevant in cancer research and therapy .
Organic Synthesis
The compound plays a crucial role in organic synthesis, particularly in the protection and deprotection strategies for amino groups. The Boc group is stable under various conditions and can be selectively removed when necessary, which is crucial for the stepwise construction of complex organic molecules .
Ionic Liquid Formation
Researchers have explored the use of Boc-protected amino acids, like Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate, to create amino acid ionic liquids (AAILs). These AAILs have applications in green chemistry as environmentally friendly solvents and catalysts for various reactions .
High-Temperature Reactions
The stability of the Boc group under high temperatures makes it suitable for reactions that require elevated temperatures. This allows for rapid deprotection in processes like the synthesis of complex molecules where temperature control is crucial .
Mécanisme D'action
The mechanism of action would depend on the specific application of “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate”. In general, Boc-protected compounds are used in peptide synthesis, where the Boc group protects the amino group during reaction steps and is then removed under acidic conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRWEQOGCCJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



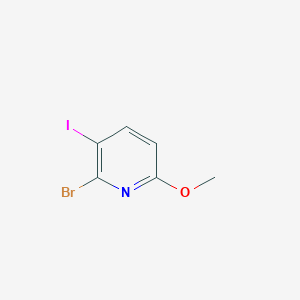
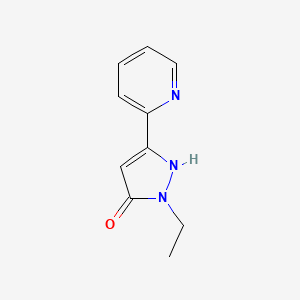
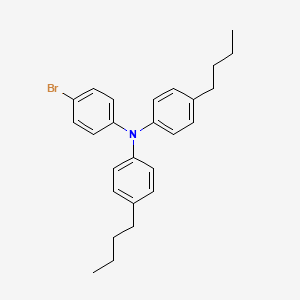

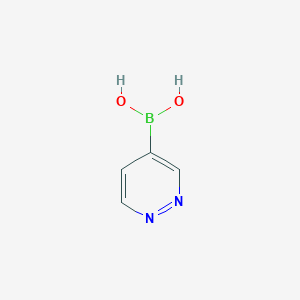
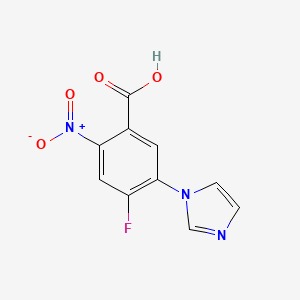

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
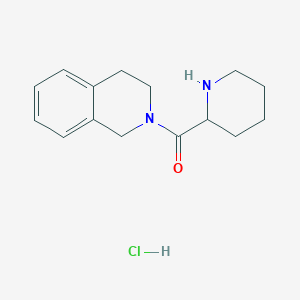
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)

